3,5-Dichloro-2-methylpyridin-4-ol
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Overview
Description
3,5-Dichloro-2-methylpyridin-4-ol is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-methylpyridin-4-ol can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridin-4-ol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the chlorine atoms at the 3rd and 5th positions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or organolithium compounds.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-methylpyridin-4-one.
Reduction: Formation of 3,5-dichloro-2-methylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methylpyridin-2-ol: Similar structure but with the methyl and hydroxyl groups swapped.
2-Amino-3,5-dichloro-4-methylpyridine: Contains an amino group instead of a hydroxyl group.
2,4-Dichloro-3-methylpyridine: Lacks the hydroxyl group at the 4th position.
Uniqueness
3,5-Dichloro-2-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H5Cl2NO |
---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,5-dichloro-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10) |
InChI Key |
QNKMVTVSNLLVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Cl)Cl |
Origin of Product |
United States |
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